molecular formula C10H20N2O2 B110524 (S)-4-N-Boc-2-methylpiperazine CAS No. 147081-29-6

(S)-4-N-Boc-2-methylpiperazine

Cat. No. B110524
M. Wt: 200.28 g/mol
InChI Key: FMLPQHJYUZTHQS-QMMMGPOBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It may include information about the compound’s reactivity, common reactions it undergoes, and the products of those reactions.



Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility in various solvents, acidity or basicity (pH), and other properties.


Scientific Research Applications

Synthesis of Key Precursors in Medicinal Chemistry

(S)-4-N-Boc-2-methylpiperazine plays a pivotal role in the synthesis of important intermediates for pharmaceuticals. For instance, Koroleva et al. (2012) describe an efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).

Development of Catalytic Processes

The compound is also instrumental in developing novel catalytic processes. Ghauri Koodehi et al. (2017) synthesized 1,4-disulfopiperazine-1,4-diium chloride, which effectively catalyzes the N-Boc protection of amines, demonstrating the versatility of piperazine derivatives in catalysis (Ghauri Koodehi et al., 2017).

Involvement in Supramolecular Chemistry

The application of (S)-4-N-Boc-2-methylpiperazine extends to supramolecular chemistry. Yang et al. (2015) reported the formation of multi-component hydrogen-bonding salts using 1-methylpiperazine, showcasing the potential for constructing diverse 3D supramolecular architectures (Yang et al., 2015).

Role in Analytical Chemistry

Furthermore, it's used in analytical methods for studying drug metabolism and pharmacokinetics. For example, Nene et al. (1998) developed a gas chromatography method using a compound similar to (S)-4-N-Boc-2-methylpiperazine for determining diethylcarbamazine in blood, highlighting its utility in analytical chemistry (Nene et al., 1998).

Exploration in Materials Science

Its applications are also evident in materials science. Ma et al. (2017) fabricated a homochiral covalent organic framework using S-(+)-2-methylpiperazine, indicating its potential in materials science for creating novel composite materials (Ma et al., 2017).

Safety And Hazards

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Future Directions

This would involve discussing potential future research directions involving the compound. It may include potential applications of the compound that have not yet been fully explored, or ways that the compound’s synthesis or use could be improved.


For a specific compound like “(S)-4-N-Boc-2-methylpiperazine”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have any information available about its biological activity or safety.


properties

IUPAC Name

tert-butyl (3S)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPQHJYUZTHQS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427474
Record name (S)-4-N-Boc-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-N-Boc-2-methylpiperazine

CAS RN

147081-29-6
Record name (S)-4-N-Boc-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-3-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DW Fu, JX Gao, WH He, XQ Huang… - Angewandte …, 2020 - Wiley Online Library
4‐Diazabicyclo[2.2.2]octane (dabco) and its derivatives have been extensively utilized as building units of excellent molecular ferroelectrics for decades. However, the homochiral dabco…
Number of citations: 98 onlinelibrary.wiley.com
W Han, Y Yang, F Yu, Q Li, A Liu, W Xu, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
A novel series of 4-(3-1H-indazolyl)amino quinazoline derivatives were developed as PAK4 inhibitors based on a scaffold hopping strategy. Compounds 27e, 27g, 27i and 27j were …
Number of citations: 3 www.sciencedirect.com

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